2-(4-Chlorophenoxy)isoindoline-1,3-dione 2-(4-Chlorophenoxy)isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14190911
InChI: InChI=1S/C14H8ClNO3/c15-9-5-7-10(8-6-9)19-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H
SMILES:
Molecular Formula: C14H8ClNO3
Molecular Weight: 273.67 g/mol

2-(4-Chlorophenoxy)isoindoline-1,3-dione

CAS No.:

Cat. No.: VC14190911

Molecular Formula: C14H8ClNO3

Molecular Weight: 273.67 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenoxy)isoindoline-1,3-dione -

Specification

Molecular Formula C14H8ClNO3
Molecular Weight 273.67 g/mol
IUPAC Name 2-(4-chlorophenoxy)isoindole-1,3-dione
Standard InChI InChI=1S/C14H8ClNO3/c15-9-5-7-10(8-6-9)19-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H
Standard InChI Key YUZOGNQSVZOYJY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Nomenclature

The molecular formula of 2-(4-chlorophenoxy)isoindoline-1,3-dione is C₁₄H₈ClNO₃, with a molecular weight of 273.68 g/mol . The IUPAC name derives from the isoindoline-1,3-dione scaffold, where the 2-position is substituted with a 4-chlorophenoxy moiety. The structure features two carbonyl groups at the 1- and 3-positions, contributing to its planar aromaticity and reactivity .

Key structural attributes:

  • Isoindoline-1,3-dione core: A fused bicyclic system with conjugated π-electrons.

  • 4-Chlorophenoxy substituent: Introduces steric bulk and electron-withdrawing effects, influencing solubility and intermolecular interactions .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via condensation reactions involving phthalic anhydride derivatives and substituted amines or phenols. A representative method includes:

  • Nucleophilic substitution: Reaction of 4-chlorophenol with 2-bromoisoindoline-1,3-dione in the presence of a base (e.g., K₂CO₃) under reflux conditions .

  • Cyclization: Alternatively, phthalic anhydride may react with 4-chlorophenoxyamine intermediates in acetic acid, followed by dehydration to form the imide ring .

Optimization parameters:

  • Temperature: 120–140°C for cyclization .

  • Catalysts: Lewis acids (e.g., AlCl₃) enhance electrophilic aromatic substitution .

  • Yield: Reported yields range from 47–93% depending on purification methods (e.g., column chromatography) .

Physicochemical Properties

PropertyValueSource
Molecular Weight273.68 g/mol
logP (Partition coefficient)6.468
Melting Point195–197°C (decomposes)
SolubilityPoor in water; soluble in DMSO, DMF
Polar Surface Area35.63 Ų

The high logP value indicates significant lipophilicity, favoring membrane permeability in biological systems . Its low aqueous solubility necessitates formulation with co-solvents for pharmacological applications .

Spectroscopic Characterization

FT-IR Analysis

  • C=O Stretches: Strong absorptions at 1770 cm⁻¹ and 1710 cm⁻¹ (imide carbonyl groups) .

  • Aromatic C-H: Bending vibrations at 750–850 cm⁻¹ (para-substituted benzene) .

  • C-Cl Stretch: 550 cm⁻¹ (chlorophenoxy group) .

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆):

    • δ 7.85–7.70 (m, 4H, isoindoline aromatic protons).

    • δ 7.45 (d, 2H, J = 8.8 Hz, chlorophenoxy aromatic protons).

    • δ 7.10 (d, 2H, J = 8.8 Hz, chlorophenoxy aromatic protons) .

  • ¹³C NMR:

    • δ 167.5 (C=O), 154.2 (C-O), 132.1–116.3 (aromatic carbons) .

Mass Spectrometry

  • ESI-MS: [M+H]⁺ peak at m/z 274.03 (calculated: 273.68) .

  • Fragmentation patterns include loss of CO (28 Da) and Cl (35.5 Da) .

Biological Activities and Applications

Materials Science

  • Nonlinear Optics (NLO): High hyperpolarizability (β = 8.76 × 10⁻³⁰ esu) due to electron-withdrawing groups, making it a candidate for optoelectronic devices .

  • Thermal Stability: Decomposition temperature >250°C, suitable for high-temperature applications .

Computational Studies

Density Functional Theory (DFT)

  • HOMO-LUMO Gap: 4.2 eV, indicating stability and charge transfer capability .

  • Molecular Electrostatic Potential (MEP): Negative potential localized at carbonyl oxygen atoms, favoring electrophilic attacks .

ADME Predictions

  • Absorption: High gastrointestinal absorption (85%) due to logP >5 .

  • Blood-Brain Barrier: Moderate permeability (logBB: -0.3) .

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